molecular formula C8H8N2O4 B13043537 (R)-2-Amino-2-(3-nitrophenyl)acetic acid

(R)-2-Amino-2-(3-nitrophenyl)acetic acid

Cat. No.: B13043537
M. Wt: 196.16 g/mol
InChI Key: RJMYTHGQVJWWJO-SSDOTTSWSA-N
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Description

®-2-Amino-2-(3-nitrophenyl)acetic acid is an organic compound that belongs to the class of amino acids It features a nitro group attached to the benzene ring, which is bonded to the alpha carbon of the amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3-nitrophenyl)acetic acid typically involves the nitration of phenylacetic acid followed by amination. One common method includes the nitration of phenylacetic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position. The resulting 3-nitrophenylacetic acid is then subjected to amination using ammonia or an amine source under appropriate conditions to yield ®-2-Amino-2-(3-nitrophenyl)acetic acid.

Industrial Production Methods

Industrial production of ®-2-Amino-2-(3-nitrophenyl)acetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3-nitrophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Iron and hydrochloric acid.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-aminophenylacetic acid.

    Reduction: Formation of 3-aminophenylacetic acid.

    Substitution: Formation of substituted phenylacetic acid derivatives.

Scientific Research Applications

®-2-Amino-2-(3-nitrophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-nitrophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The compound’s effects are mediated through its ability to interact with and modify the activity of these molecular targets, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Nitrophenylacetic acid: Similar structure but lacks the amino group.

    2-Amino-3-nitrobenzoic acid: Similar functional groups but different positioning on the benzene ring.

    3-Aminophenylacetic acid: Similar structure but lacks the nitro group.

Uniqueness

®-2-Amino-2-(3-nitrophenyl)acetic acid is unique due to the presence of both the nitro and amino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications and interactions in various fields of research.

Properties

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

(2R)-2-amino-2-(3-nitrophenyl)acetic acid

InChI

InChI=1S/C8H8N2O4/c9-7(8(11)12)5-2-1-3-6(4-5)10(13)14/h1-4,7H,9H2,(H,11,12)/t7-/m1/s1

InChI Key

RJMYTHGQVJWWJO-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])[C@H](C(=O)O)N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(=O)O)N

Origin of Product

United States

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